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Compound of Interest

Compound Name:
4-Acetamido-2-

methylnitrobenzene

Cat. No.: B181105 Get Quote

4-Acetamido-2-methylnitrobenzene, also known as N-(3-methyl-4-nitrophenyl)acetamide, is

a substituted aromatic nitro compound of significant interest in synthetic organic chemistry.[1][2]

Its molecular structure, featuring an acetamido, a methyl, and a nitro group on a benzene ring,

provides a unique combination of electronic and steric properties. This trifunctional

arrangement makes it a valuable and versatile precursor for the synthesis of a wide range of

more complex molecules.[3] This guide, intended for researchers and professionals in drug

development and chemical synthesis, provides a comprehensive overview of its chemical

properties, a detailed protocol for its synthesis, and insights into its reactivity and applications.

Understanding the core characteristics of this intermediate is paramount for its effective

utilization in the development of pharmaceuticals, agrochemicals, and specialty dyes.[3]

Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are foundational to its application in

synthesis. 4-Acetamido-2-methylnitrobenzene is an orange crystalline solid at room

temperature.[4] The interplay of its functional groups dictates its solubility, reactivity, and

spectral signature.

Chemical Structure
The molecule's structure is key to its reactivity. The benzene ring is substituted with three

groups:
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An acetamido group (-NHCOCH₃) at position 4. This is an activating, ortho, para-directing

group.

A methyl group (-CH₃) at position 2. This is also an activating, ortho, para-directing group.

A nitro group (-NO₂) at position 1 (relative to the acetamido group being at position 4). This is

a strong deactivating, meta-directing group.[5]

Caption: 2D structure of 4-Acetamido-2-methylnitrobenzene.

Quantitative Data Summary
The key physicochemical properties are summarized in the table below for quick reference.

Property Value Source(s)

CAS Number 51366-39-3 [1][4][6]

Molecular Formula C₉H₁₀N₂O₃ [1][2][6]

Molecular Weight 194.19 g/mol [1][2][6]

Melting Point 121 °C [4][7]

Boiling Point 391.9±30.0 °C (Predicted) [4]

Density 1.289±0.06 g/cm³ (Predicted) [4]

Appearance Orange Crystalline Solid [4]

Solubility Soluble in DMSO [4]

pKa 13.91±0.70 (Predicted) [4]

Topological Polar Surface Area 74.9 Å² [1]

Synthesis and Purification
The synthesis of 4-Acetamido-2-methylnitrobenzene is typically achieved through the

electrophilic nitration of 3-methylacetanilide (N-(3-methylphenyl)acetamide). The reaction

mechanism is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is

the active electrophile.
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Causality in Experimental Design
The choice of reagents and conditions is critical for achieving a high yield and purity.

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid

(H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric

acid, which facilitates the formation of the highly electrophilic nitronium ion.[8]

Temperature Control: Nitration is a highly exothermic reaction.[8] Maintaining a low

temperature (typically 0-10 °C) is crucial to prevent over-nitration (the formation of dinitro

products) and the decomposition of the starting material, which can lead to tar-like

byproducts.[8][9]

Substituent Effects: The starting material, 3-methylacetanilide, has two activating groups: the

methyl group and the acetamido group. The acetamido group is a powerful ortho, para-

director. The methyl group is also an ortho, para-director. The major product, 4-Acetamido-
2-methylnitrobenzene, results from nitration at the position that is para to the strong

directing acetamido group and ortho to the methyl group. Steric hindrance from the bulky

acetamido group can disfavor substitution at its ortho positions.[8]

Purification: The crude product is often purified by recrystallization. A binary solvent system,

such as ethanol-water, is effective for this purpose, as it allows for the separation of the

desired product from isomers and unreacted starting materials based on differences in

solubility at varying temperatures.[8]

Experimental Protocol: Synthesis and Purification
This protocol is a representative method based on established procedures for aromatic

nitration.

Materials:

3-methylacetanilide

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)
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Ethanol

Deionized Water

Ice

Procedure:

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel,

and a thermometer, add 3-methylacetanilide to concentrated sulfuric acid while cooling in an

ice-salt bath to maintain the temperature below 10 °C. Stir until all the solid has dissolved.

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to

an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the

solution of 3-methylacetanilide. Maintain the reaction temperature between 0-5 °C

throughout the addition. The slow, controlled addition is critical to prevent a runaway reaction

and the formation of byproducts.[9]

Reaction Completion: After the addition is complete, allow the mixture to stir at room

temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

Isolation of Crude Product: Pour the reaction mixture slowly onto a large volume of crushed

ice and water with constant stirring. The product will precipitate as a solid.

Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold

water until the washings are neutral to litmus paper. This removes residual acid.

Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot

ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution

to cool slowly to room temperature and then in an ice bath to induce crystallization.[8]

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of

cold ethanol-water mixture, and dry in a vacuum oven.
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Caption: Workflow for the synthesis and purification of the target compound.
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Spectroscopic Characterization
Characterization of the final product is essential to confirm its identity and purity. The following

are the expected spectral properties.

Technique Expected Observations

¹H NMR

Signals corresponding to: aromatic protons

(3H), acetamido N-H proton (1H, broad singlet),

acetyl CH₃ protons (3H, singlet), and ring methyl

CH₃ protons (3H, singlet). The chemical shifts

and coupling patterns would be distinct due to

the substitution pattern.

¹³C NMR

Signals for nine distinct carbon atoms: six

aromatic carbons (with varying chemical shifts

due to substituent effects), one carbonyl carbon,

and two methyl carbons (one from the acetyl

group, one from the ring).

IR Spectroscopy

Characteristic absorption bands for: N-H

stretching (amide, ~3300 cm⁻¹), C-H stretching

(aromatic and aliphatic, ~3100-2900 cm⁻¹), C=O

stretching (amide, ~1670 cm⁻¹), N-O stretching

(nitro group, asymmetric ~1520 cm⁻¹ and

symmetric ~1350 cm⁻¹), and C-N stretching.[1]

Mass Spectrometry

A molecular ion peak (M⁺) at m/z = 194.[10]

Fragmentation patterns would likely involve the

loss of the acetyl group, the nitro group, and

other characteristic fragments of substituted

nitrobenzenes.[11]

Reactivity and Chemical Behavior
The chemical reactivity of 4-Acetamido-2-methylnitrobenzene is dictated by its three

functional groups.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂)

using various reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation

is a cornerstone reaction, converting the compound into a diamine derivative, which is a

precursor for many heterocyclic compounds and dyes.

Hydrolysis of the Amide: The acetamido group can be hydrolyzed back to an amino group

under acidic or basic conditions. For example, acid hydrolysis can be employed to prepare 2-

nitro-4-aminotoluene.[7] This allows for selective manipulation of the functional groups,

protecting the amine during nitration and then deprotecting it for subsequent reactions.

Further Aromatic Substitution: While the ring is generally deactivated towards further

electrophilic substitution due to the powerful electron-withdrawing nitro group, reactions may

be possible under harsh conditions. The directing effects of the three existing substituents

would compete to determine the position of any new incoming group.

Applications in Research and Development
4-Acetamido-2-methylnitrobenzene is not typically an end-product but rather a critical

building block. Its value lies in its role as a pharmaceutical and chemical intermediate.[3]

Pharmaceutical Synthesis: Aromatic nitro compounds are frequently used as intermediates

in the synthesis of active pharmaceutical ingredients (APIs).[12] The nitro group can be a

precursor to an amine, which is a common functional group in many drug molecules. The

specific substitution pattern of 4-Acetamido-2-methylnitrobenzene makes it a candidate for

creating complex, highly substituted aromatic cores for novel therapeutic agents.[13]

Dye and Pigment Manufacturing: The transformation of this molecule into its corresponding

amino derivatives provides a route to azo dyes and other pigments used in the textile and

industrial sectors.[3]

Agrochemicals: It serves as a precursor in the synthesis of specialized pesticides and

herbicides, where the specific arrangement of functional groups can contribute to biological

activity.[3]

Safety and Handling
As with all nitroaromatic compounds, proper safety precautions are mandatory.
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Hazard Identification: This compound is classified as harmful if swallowed and may cause

genetic defects and cancer.[14] It is also toxic to aquatic life with long-lasting effects.[14][15]

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15]

Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[15]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or goggles, and a lab coat.[7][14] For operations that may generate dust, a

NIOSH-approved respirator is recommended.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep

away from heat, sparks, and open flames. Store locked up.[14]

Disposal: Dispose of contents and container to an approved waste disposal plant, following

all local, state, and federal regulations.[14][15]

Conclusion
4-Acetamido-2-methylnitrobenzene is a strategically important chemical intermediate whose

value is derived from the specific arrangement of its functional groups. A thorough

understanding of its physicochemical properties, synthetic route, and reactivity is essential for

any researcher or scientist aiming to utilize it effectively. Its role as a precursor in the

pharmaceutical, agrochemical, and dye industries underscores the importance of mastering its

chemistry for the development of new and innovative products. Adherence to strict safety

protocols is non-negotiable when handling this and other nitroaromatic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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